4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1515545-20-6
VCID: VC11929427
InChI: InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3
SMILES: CC1=C(N=C(N=C1N2CCNCC2)SC)C
Molecular Formula: C11H18N4S
Molecular Weight: 238.36 g/mol

4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

CAS No.: 1515545-20-6

Cat. No.: VC11929427

Molecular Formula: C11H18N4S

Molecular Weight: 238.36 g/mol

* For research use only. Not for human or veterinary use.

4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine - 1515545-20-6

Specification

CAS No. 1515545-20-6
Molecular Formula C11H18N4S
Molecular Weight 238.36 g/mol
IUPAC Name 4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3
Standard InChI Key AVZBANCVBQACTG-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCNCC2)SC)C
Canonical SMILES CC1=C(N=C(N=C1N2CCNCC2)SC)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₈N₄S, with a molecular weight of 238.36 g/mol . Its IUPAC name reflects the substitution pattern:

  • 4,5-Dimethyl: Methyl groups at positions 4 and 5 of the pyrimidine ring.

  • 2-(Methylsulfanyl): A methylthio group at position 2.

  • 6-(Piperazin-1-yl): A piperazine moiety linked to position 6.

The piperazine ring introduces a basic nitrogen center, enhancing solubility in polar solvents, while the methyl and methylsulfanyl groups contribute to lipophilicity, influencing membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1515545-20-6
Molecular FormulaC₁₁H₁₈N₄S
Molecular Weight238.36 g/mol
IUPAC Name4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine
SMILESCC1=C(N=C(N=C1N2CCNCC2)SC)C

Synthesis and Preparation

Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A generalized pathway includes:

  • Pyrimidine Core Formation: Condensation of thiourea with β-diketones to yield 2-thiopyrimidine intermediates .

  • Methylation: Introduction of methyl groups at positions 4 and 5 via alkylation with methyl halides.

  • Piperazine Incorporation: Nucleophilic substitution at position 6 using piperazine under basic conditions .

  • Methylsulfanyl Functionalization: Thiolation at position 2 with methanethiol or methyl disulfide .

Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts like triethylamine to optimize yields .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the piperazine moiety; limited water solubility (~0.1 mg/mL) .

  • Lipophilicity: LogP ≈ 2.5 (predicted), indicating balanced hydrophobic/hydrophilic characteristics.

  • Stability: Stable under ambient conditions but susceptible to oxidation at the methylsulfanyl group .

Biological Activities and Mechanisms

While direct studies on this compound are sparse, structural analogs provide insights into potential bioactivity:

Antimicrobial Activity

Pyrimidine derivatives with methylsulfanyl groups exhibit broad-spectrum antimicrobial effects. For example, 4,6-dimethylpyrimidine-2-thiol (a precursor) showed efficacy against Staphylococcus epidermidis and Staphylococcus haemolyticus (MIC = 8–16 µg/mL) . The piperazine moiety may enhance bacterial membrane penetration.

Antioxidant Effects

Sulfoxidation derivatives of pyrimidine thioates demonstrate radical scavenging activity. Compound 6 (a sulfonyl methanone derivative) exhibited 78% DPPH- scavenging at 100 µM, suggesting potential for oxidative stress mitigation .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundKey FeaturesBioactivity Highlights
PiritreximPyrido[2,3-d]pyrimidineDHFR inhibition (IC₅₀ = 12 nM)
4,6-Dimethylpyrimidine-2-thiolMethylthio group at position 2Antimicrobial (MIC = 8–16 µg/mL)
FIDAS 1aStyrylaniline-pyrimidine hybridMAT2A inhibition, anticancer

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